What is the chemical structure of 2-(4-Bromophenyl)-5-chlorobenzofuran
What is the chemical structure of 2-(4-Bromophenyl)-5-chlorobenzofuran
An In-depth Technical Guide to 2-(4-Bromophenyl)-5-chlorobenzofuran for Researchers and Drug Development Professionals
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities. These compounds are ubiquitous in nature and have been extensively studied for their therapeutic potential.[1][2] The benzofuran nucleus is considered a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the development of numerous benzofuran-containing drugs with applications ranging from antiarrhythmics to anticancer and antimicrobial agents.[1][2] The versatility of the benzofuran scaffold allows for extensive functionalization, enabling the fine-tuning of its biological activity. The subject of this guide, 2-(4-Bromophenyl)-5-chlorobenzofuran, is a synthetic derivative that combines the benzofuran core with specific halogen substitutions, a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.
Chemical Structure and Properties
The chemical structure of 2-(4-Bromophenyl)-5-chlorobenzofuran consists of a central benzofuran ring system. A 4-bromophenyl group is attached at the 2-position of the furan ring, and a chlorine atom is substituted at the 5-position of the benzene ring.
Physicochemical Properties
| Property | Predicted Value/Information | Justification/Source Analogy |
| Molecular Formula | C₁₄H₈BrClO | Based on atom count from the structure. |
| Molecular Weight | 307.57 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid | Similar substituted benzofurans are described as solids.[3][4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) and poorly soluble in water. | A common characteristic of aromatic, halogenated organic compounds. |
| Melting Point | Expected to be in the range of 100-200 °C | Based on melting points of similar crystalline organic molecules. |
Structural Visualization
Caption: Chemical structure of 2-(4-Bromophenyl)-5-chlorobenzofuran.
Synthesis and Mechanistic Insights
The synthesis of 2-arylbenzofurans can be achieved through various methods. A common and effective approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a versatile route to form the crucial carbon-carbon bond between the benzofuran core and the aryl substituent.
Proposed Synthetic Workflow
A plausible synthetic route for 2-(4-Bromophenyl)-5-chlorobenzofuran is outlined below. This multi-step process begins with a readily available substituted phenol.
Caption: Proposed synthetic workflow for 2-(4-Bromophenyl)-5-chlorobenzofuran.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Chloro-4-iodo-2-(prop-2-yn-1-yloxy)benzene (Intermediate A)
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To a solution of 4-chloro-2-iodophenol (1 equivalent) in acetone, add potassium carbonate (K₂CO₃, 2 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.
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Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography to obtain Intermediate A.
Step 2: Synthesis of 5-Chloro-2-iodobenzofuran (Intermediate B)
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Dissolve Intermediate A (1 equivalent) in triethylamine (Et₃N).
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Add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 equivalents) and copper(I) iodide (CuI, 0.1 equivalents) to the solution.
-
Heat the reaction mixture at 80°C for 4-6 hours.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture and extract with an organic solvent.
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Purify the crude product by column chromatography to yield Intermediate B.
Step 3: Synthesis of 2-(4-Bromophenyl)-5-chlorobenzofuran
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In a reaction vessel, combine Intermediate B (1 equivalent), 4-bromophenylboronic acid (1.2 equivalents), and sodium carbonate (Na₂CO₃, 2 equivalents) in a mixture of toluene, ethanol, and water.
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Degas the mixture with argon or nitrogen for 15-20 minutes.
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Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) to the reaction mixture.
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Heat the mixture to reflux (approximately 90-100°C) for 8-12 hours under an inert atmosphere.
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Monitor the reaction progress by TLC.
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After completion, cool the reaction to room temperature, and partition between water and ethyl acetate.
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Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to afford the final product, 2-(4-Bromophenyl)-5-chlorobenzofuran.
Characterization
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques:
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¹H NMR: Expected to show characteristic peaks for the aromatic protons on the benzofuran and phenyl rings.
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¹³C NMR: Will show distinct signals for each carbon atom in the molecule.
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Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine.
Potential Applications in Drug Development
The benzofuran scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][5][6] The introduction of halogen atoms, such as bromine and chlorine, can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability.
Anticancer Activity
Many benzofuran derivatives have shown significant potential as anticancer agents.[5][7] They can exert their effects through various mechanisms, such as the inhibition of kinases involved in cell signaling pathways or by inducing apoptosis in cancer cells. Molecular docking studies on similar benzofuran-containing compounds have shown interactions with targets like extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2).[5]
Antimicrobial Activity
The benzofuran core is also present in many compounds with potent antibacterial and antifungal activities.[6][8] The specific substitution pattern in 2-(4-Bromophenyl)-5-chlorobenzofuran may confer activity against a range of microbial pathogens, including drug-resistant strains.
Conclusion
2-(4-Bromophenyl)-5-chlorobenzofuran is a promising molecule for further investigation in the field of drug discovery. Its synthesis can be reliably achieved through established synthetic methodologies like the Suzuki-Miyaura cross-coupling. Based on the extensive research into the pharmacological activities of the benzofuran scaffold, this compound warrants evaluation for its potential as an anticancer or antimicrobial agent. Further studies, including in vitro and in vivo testing, are necessary to fully elucidate its therapeutic potential and mechanism of action.
References
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